2-Amino-5-diethylaminopentane 2-Amino-5-diethylaminopentane 2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 140-80-7
VCID: VC21071019
InChI: InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3
SMILES: CCN(CC)CCCC(C)N
Molecular Formula: C9H22N2
Molecular Weight: 158.28 g/mol

2-Amino-5-diethylaminopentane

CAS No.: 140-80-7

Cat. No.: VC21071019

Molecular Formula: C9H22N2

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-diethylaminopentane - 140-80-7

Specification

CAS No. 140-80-7
Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
IUPAC Name 1-N,1-N-diethylpentane-1,4-diamine
Standard InChI InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3
Standard InChI Key CAPCBAYULRXQAN-UHFFFAOYSA-N
SMILES CCN(CC)CCCC(C)N
Canonical SMILES CCN(CC)CCCC(C)N

Introduction

Chemical Properties and Structure

2-Amino-5-diethylaminopentane is an organic compound with the molecular formula C9H22N2. It features a pentane carbon backbone with an amino group (-NH2) at the 2-position and a diethylamino group at the 5-position. This dual functionality—containing both primary and tertiary amine groups—contributes to its chemical versatility and importance in pharmaceutical synthesis.

The compound exists in multiple stereoisomeric forms, with the (R)-enantiomer being specifically identified in several research contexts. The stereocenter at the 2-position creates distinct enantiomers with potentially different biological activities, an important consideration in pharmaceutical applications.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC9H22N2
Molecular Weight158.28400 g/mol
Physical StateColorless liquid
Boiling Point180.971°C at 760 mmHg
Flash Point60.667°C
CAS Number (racemic)140-80-7
CAS Number (R-enantiomer)67459-50-1

Synthesis Methods and Industrial Production

Multiple synthetic pathways have been developed for the production of 2-Amino-5-diethylaminopentane, each offering different advantages depending on available starting materials and desired scale. The compound plays an important role as a synthetic intermediate in various chemical processes.

In research settings, the compound is commonly used in displacement reactions, particularly in the synthesis of complex heterocyclic systems. For example, it has been employed in the displacement of 4-chloro groups in pyrimidine and pyridine-based scaffolds to create intermediates for further pharmaceutical synthesis .

Researchers have utilized this compound in coupling reactions, such as the Mitsunobu reaction, to create hybrid molecules combining the structural features of different bioactive compounds. This approach has been particularly valuable in antimalarial drug development, where the compound contributes to the side chain structure essential for biological activity.

Biological Activity and Mechanisms of Action

2-Amino-5-diethylaminopentane exhibits several biological activities that make it valuable in pharmaceutical research. Its mechanisms of action are diverse and have been studied in various biological contexts.

The compound's biological significance stems largely from its presence in the structure of chloroquine and related antimalarial drugs. The diethylamino group at the 5-position is particularly important for the accumulation of these drugs in the acidic food vacuole of the malaria parasite, which is crucial for their antimalarial activity.

Research has also suggested that compounds containing the 2-Amino-5-diethylaminopentane moiety may interact with bacterial enzymes, particularly those involved in DNA replication and cell division. This interaction forms the basis for some of its applications in antibacterial research.

Applications in Antimalarial Research

2-Amino-5-diethylaminopentane has been extensively studied in the context of antimalarial drug development. The compound constitutes the side chain of chloroquine, a historically important antimalarial medication with well-established clinical efficacy.

Recent research has explored hybrid molecules combining dihydroartemisinin (DHA) with moieties containing 2-Amino-5-diethylaminopentane. This strategy aims to leverage the known properties of established antimalarial drugs to create more effective treatments .

The synthesis of these hybrid molecules typically involves a Mitsunobu coupling reaction to connect dihydroartemisinin with 2-Amino-5-diethylaminopentane. The resulting compound, identified as 1-diethylamino-4-(dihydroartemisinin-10-yl)amino pentane (DHA-CQ), represents an important advance in antimalarial drug design that capitalizes on the structural features of established antimalarials .

Role in Tuberculosis Drug Development

Research published in the National Library of Medicine has documented the use of 2-Amino-5-diethylaminopentane in the synthesis of novel compounds targeting Mycobacterium tuberculosis, the pathogen responsible for tuberculosis .

Specifically, the compound has been employed in creating pyridopyrazine and pyrimidothiazine derivatives designed to inhibit FtsZ, a protein essential for bacterial cell division. The study outlined synthetic pathways where 2-Amino-5-diethylaminopentane was used to displace the 4-chloro group of compound 3 to form intermediate 4, which was subsequently transformed into the final target compounds .

The research revealed that derivatives containing 2-Amino-5-diethylaminopentane showed promising activity against both avirulent (H37Ra) and virulent (H37Rv) strains of M. tuberculosis. This highlights the potential of compounds incorporating this moiety in tuberculosis drug development .

Structure-Activity Relationships

Extensive research has investigated how structural modifications to 2-Amino-5-diethylaminopentane affect the biological activity of resulting compounds. These structure-activity relationship (SAR) studies provide valuable insights for drug design.

One particularly interesting finding relates to the stereocenter at the 2-position. Research has suggested that the methyl group creating this stereocenter may play a significant role in the selectivity of certain derivatives, particularly in their ability to target bacterial FtsZ over mammalian tubulin . This observation has important implications for developing selective antibacterial agents with reduced host toxicity.

Researchers have also explored variations in the dialkylamine portion, comparing diethylamino and dimethylamino substituents, as well as investigating the effects of different chain lengths between the amino groups. These modifications have yielded compounds with varying activities against tuberculosis and different selectivity profiles .

Table 2: Comparative Activity of Derivatives Containing 2-Amino-5-diethylaminopentane in Tuberculosis Research

Compound TypeActivity Against H37RaActivity Against H37RvFtsZ InhibitionTubulin Polymerization Inhibition
With stereocenterHighHighSignificantLow
Without stereocenterModerate to HighVariableModerateModest
Shorter chain analogsVariableReducedComparableVariable
2-NH2 analogsReducedReducedComparableNone detected

Chemical Reactivity and Compatibility

2-Amino-5-diethylaminopentane demonstrates chemical reactivity characteristic of both primary and tertiary amines. The primary amine group at the 2-position is particularly reactive in nucleophilic substitution and addition reactions, making it valuable in synthetic applications.

From a safety perspective, the compound should be handled with appropriate precautions. It is incompatible with strong oxidizing agents and may produce hazardous decomposition products including carbon monoxide, oxides of nitrogen, and carbon dioxide when subjected to thermal degradation .

The compound's dual amine functionality allows for selective reaction at either nitrogen center, depending on reaction conditions and reagents. This chemical versatility contributes to its utility in constructing complex molecules with pharmaceutical applications.

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